molecular formula C11H13NO2S B4710329 4-[3-(2-thienyl)acryloyl]morpholine

4-[3-(2-thienyl)acryloyl]morpholine

Cat. No. B4710329
M. Wt: 223.29 g/mol
InChI Key: KYCCUOPBWDJDOE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-thienyl)acryloyl]morpholine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine and phenethylamine classes. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among researchers for its unique properties. TMA-2 is a potent hallucinogen that has been studied for its potential therapeutic applications in treating mental health disorders.

Mechanism of Action

4-[3-(2-thienyl)acryloyl]morpholine acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors in the brain. This mechanism of action is similar to that of other psychedelic drugs such as LSD and psilocybin. The activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and alter the perception of time and space. This compound has also been shown to increase the release of cortisol, a hormone that is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

4-[3-(2-thienyl)acryloyl]morpholine has several advantages as a research tool. It is a potent and selective agonist at serotonin receptors, which makes it a useful tool for studying the role of these receptors in the brain. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations as well. It is a controlled substance and can only be used in a licensed laboratory setting. Additionally, the effects of this compound can be unpredictable and vary depending on the individual and the dose administered.

Future Directions

There are several future directions for research on 4-[3-(2-thienyl)acryloyl]morpholine. One area of interest is the potential therapeutic applications of this compound in treating mental health disorders. Studies have shown promising results in animal models, but further research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Finally, research is needed to better understand the mechanism of action of this compound and its effects on the brain and body.

Scientific Research Applications

4-[3-(2-thienyl)acryloyl]morpholine has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that this compound has a unique mechanism of action that involves the modulation of serotonin receptors in the brain, which may contribute to its antidepressant and anxiolytic effects.

properties

IUPAC Name

(E)-1-morpholin-4-yl-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(12-5-7-14-8-6-12)4-3-10-2-1-9-15-10/h1-4,9H,5-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCUOPBWDJDOE-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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